molecular formula C16H23N5O B10901739 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B10901739
M. Wt: 301.39 g/mol
InChI Key: MMOSVABMXMZURD-CMDGGOBGSA-N
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide: is a synthetic organic compound characterized by the presence of two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Acrylamide Formation: The final step involves the reaction of the alkylated pyrazole with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Medicine:

    Drug Development: Due to its structural features, the compound is being explored for its potential as a therapeutic agent in treating various diseases.

Industry:

    Polymer Additives: It can be used as an additive in the production of specialty polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide
  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
  • 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Comparison:

  • Structural Differences: The presence of two pyrazole rings in N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide distinguishes it from similar compounds with only one pyrazole ring.
  • Biological Activity: The dual pyrazole structure may enhance its binding affinity and specificity towards certain biological targets, making it more potent in its applications.
  • Chemical Reactivity: The additional pyrazole ring can influence the compound’s reactivity, particularly in substitution and oxidation reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

(E)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C16H23N5O/c1-6-20-12(4)14(10-17-20)8-9-15(22)18-16-11(3)19-21(7-2)13(16)5/h8-10H,6-7H2,1-5H3,(H,18,22)/b9-8+

InChI Key

MMOSVABMXMZURD-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC)C)C

Origin of Product

United States

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